REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([F:14])=[C:7]([Br:15])[CH:6]=1)[CH3:2]>CCO.[Ni]>[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:6]=[C:7]([Br:15])[C:8]([F:14])=[C:9]([NH2:11])[CH:10]=1)[CH3:2]
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
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C(C)OC(C1=CC(=C(C(=C1)[N+](=O)[O-])F)Br)=O
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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CCO
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Name
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Quantity
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0 (± 1) mol
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Type
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catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at RT
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Type
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CUSTOM
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Details
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(1 atm) overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Type
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WASH
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Details
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the residue was washed with petrol ether
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(C1=CC(=C(C(=C1)Br)F)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |